3-(Propylamino)propionitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(propylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-5-8-6-3-4-7/h8H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQXEAUWIMFFCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064605 | |
| Record name | Propanenitrile, 3-(propylamino)- | |
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Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7249-87-8 | |
| Record name | 3-(Propylamino)propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7249-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-(Propylamino)propanenitrile | |
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| Record name | 3-(Propylamino)propionitrile | |
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| Record name | Propanenitrile, 3-(propylamino)- | |
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| Record name | Propanenitrile, 3-(propylamino)- | |
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| Record name | 7249-87-8 | |
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| Record name | 3-(PROPYLAMINO)PROPANENITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies for 3 Propylamino Propionitrile and Analogous Structures
Direct Synthetic Routes to Beta-Aminonitriles
Direct synthetic routes offer an efficient means of constructing beta-aminonitriles by forming the characteristic N-C-C-CN backbone in a minimal number of steps. These methods are often characterized by high atom economy and procedural simplicity.
Michael Addition Approaches to 3-Aminopropionitriles
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone for the synthesis of 3-aminopropionitriles. wikipedia.org In this context, the amine acts as the nucleophile (Michael donor) and an α,β-unsaturated nitrile, most commonly acrylonitrile (B1666552), serves as the electrophile (Michael acceptor). nii.ac.jpijsdr.org The reaction involves the addition of the amine's nitrogen atom to the β-carbon of the acrylonitrile, which is activated by the electron-withdrawing nitrile group.
This aza-Michael addition is a highly efficient method for creating the carbon-nitrogen bond necessary for the propionitrile (B127096) backbone. The reaction is often carried out under mild conditions, sometimes without a catalyst or solvent, and can be promoted by microwave irradiation to shorten reaction times and improve yields. ijsdr.orgnih.gov For the synthesis of 3-(propylamino)propionitrile, this would involve the direct reaction of propylamine (B44156) with acrylonitrile.
The versatility of this method allows for the synthesis of a wide array of N-substituted 3-aminopropionitriles by simply varying the amine starting material. nii.ac.jp
Table 1: Examples of Michael Addition of Amines to α,β-Unsaturated Esters (Analogous to Nitriles) This table illustrates the general conditions and high yields achievable in Michael additions, analogous to the synthesis of 3-aminopropionitriles.
| Amine | Michael Acceptor | Conditions | Yield |
|---|---|---|---|
| Benzylamine | Methyl crotonate | Methanol, Microwave, 150 °C, 3 h | 98% |
| Benzylamine | Methyl methacrylate | Methanol, Microwave, 130 °C, 1 h | 97% |
| (S)-(-)-α-Methylbenzylamine | Methyl methacrylate | Methanol, Microwave, 150 °C, 3 h | 70% |
Data sourced from reference nih.gov
Reductive Amination Strategies for Nitrile Precursors
Reductive amination provides an alternative pathway to N-substituted beta-aminonitriles. This strategy involves the reaction of a nitrile-containing precursor with an amine in the presence of a reducing agent. This method is particularly useful for synthesizing secondary amines from nitriles. nih.gov The process typically involves the initial reduction of the nitrile to an imine intermediate, which is then attacked by the amine, followed by further reduction to the final secondary amine product.
Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles to amines due to its cost-effectiveness and environmental friendliness. rsc.orgwikipedia.org When performed in the presence of a primary amine, this reaction can be directed to produce unsymmetrical secondary amines. rsc.org The reaction uses molecular hydrogen (H₂) as the clean reducing agent and a heterogeneous metal catalyst. rsc.org
Commonly used catalysts include Group 10 metals such as Palladium (Pd), Platinum (Pt), and Raney Nickel. rsc.orgwikipedia.orgstudymind.co.uk The choice of catalyst, solvent, temperature, and hydrogen pressure are critical factors that control the selectivity of the reaction, minimizing the formation of primary and tertiary amine byproducts. wikipedia.org For instance, bimetallic catalysts like palladium-platinum (PdPt) nanoparticles have shown high yield and selectivity for secondary amines under ambient conditions. rsc.orgrsc.org
Table 2: Catalysts in Nitrile Hydrogenation for Secondary Amine Synthesis
| Catalyst | Substrate Example | Conditions | Key Finding |
|---|---|---|---|
| Palladium-Platinum (PdPt) | Benzonitriles | 1 bar H₂, 25 °C, MeOH | High yield of secondary amines under ambient conditions. rsc.orgrsc.org |
| Platinum on Carbon (Pt/C) | Various nitriles | Moderate H₂ pressure | Selective synthesis of secondary amines in a continuous flow microreactor. rsc.org |
| Rhodium on Carbon (Rh/C) | Aromatic nitriles | Ordinary H₂ pressure | Highly selective generation of secondary amines. acs.org |
Transfer hydrogenation offers a practical alternative to catalytic hydrogenation, as it avoids the need for high-pressure hydrogen gas. google.com Instead, a hydrogen donor molecule is used to provide the hydrogen atoms for the reduction. google.com This technique can be applied to the reductive amination of nitriles in the presence of an amine to yield secondary amines.
A variety of hydrogen donors can be employed, including isopropanol, formic acid, and ammonium (B1175870) formate, often in conjunction with catalysts like Raney Nickel or Palladium on carbon (Pd/C). tandfonline.comgoogle.comrsc.org For example, refluxing a nitrile in 2-propanol with Raney nickel can effectively produce amines under mild conditions. tandfonline.com The selection of the catalyst and hydrogen donor system is crucial for achieving high selectivity for the desired secondary amine product. This method is noted for its mild conditions and operational simplicity. tandfonline.comrsc.org
Copper-based catalysts have emerged as effective systems for the reductive amination of nitriles. These catalysts are often more economical than those based on precious metals like palladium or platinum. Heterogeneous copper catalysts, which can be formed in situ, have been shown to promote the reductive amination of aryl nitriles. bath.ac.uk
Recent developments include copper-catalyzed transfer hydrogenation systems that can selectively produce either primary amine-boranes or secondary amines by switching the solvent and catalyst under mild conditions. organic-chemistry.org For example, using an oxazaborolidine-BH₃ complex with a copper catalyst, nitriles can be converted to secondary amines in good yields in an aqueous medium. organic-chemistry.org This approach demonstrates broad substrate tolerance and offers an efficient pathway for amine synthesis. organic-chemistry.org
Nucleophilic Addition to Activated Olefins
This synthetic route is fundamentally based on the same principle as the Michael addition discussed in section 2.1.1. It involves the nucleophilic attack of an amine on an activated olefin. In the context of synthesizing this compound, the activated olefin is acrylonitrile. The carbon-carbon double bond in acrylonitrile is "activated" by the strong electron-withdrawing effect of the adjacent nitrile (-C≡N) group.
This polarization makes the β-carbon atom of the double bond electrophilic and thus susceptible to attack by nucleophiles, such as the lone pair of electrons on the nitrogen atom of propylamine. This reaction is a classic example of conjugate addition and is one of the most direct and efficient methods for preparing β-aminonitriles. wikipedia.orgnii.ac.jp
Electrosynthetic Approaches to Nitriles and Related Aminonitriles
Electrosynthesis is emerging as a powerful tool in nitrile synthesis, offering an alternative to traditional chemical methods that often require harsh reagents. Anodic electrosynthesis, for instance, is a recognized method for preparing nitriles through the oxidation of amines wikipedia.org. This electrochemical approach provides a selective means of synthesis.
Recent research has also demonstrated the electrosynthesis of nitriles from primary alcohols and ammonia (B1221849). In one such method, the electro-oxidative coupling of benzyl (B1604629) alcohol and ammonia was shown to produce benzonitrile chemrxiv.org. The proposed reaction pathway involves the initial dehydrogenation of the alcohol to an aldehyde, which then condenses with ammonia to form an imine intermediate. This imine is subsequently dehydrogenated to yield the final nitrile product chemrxiv.org. This process highlights the potential of electrosynthesis to utilize readily available starting materials for nitrile production.
Table 1: Catalyst Screening for Electrosynthesis of Benzonitrile
| Catalyst | Faradaic Efficiency (%) | Benzonitrile Formation Rate (μmol h⁻¹) |
|---|---|---|
| Ni₂P/CF | ~50 | ~125 |
| Co₂P/CF | <10 | <20 |
| Fe₂P/CF | <5 | <10 |
| MnO₂/CF | <2 | <5 |
| Cu foil | <2 | <5 |
Data sourced from a study on the electro-oxidative coupling of benzyl alcohol and ammonia. chemrxiv.org
Biocatalytic Pathways for Nitrile Synthesis
Biocatalysis presents a mild and environmentally friendly alternative to conventional chemical synthesis for producing nitriles. nih.gov This approach utilizes enzymes to catalyze reactions under gentle conditions, avoiding the high temperatures, pressures, and toxic reagents, such as cyanide, often associated with traditional methods nih.govchemistryviews.org.
A key enzyme family in this field is the aldoxime dehydratases (Oxd), which catalyze the dehydration of aldoximes into nitriles researchgate.netresearchgate.net. This method is considered a promising, sustainable alternative for industrial processes. proquest.com Aldoxime dehydratases are versatile, accepting a broad range of substrates and capable of operating in various media, including aqueous solutions, organic solvents, and even solvent-free systems proquest.com. Researchers have successfully used recombinant Escherichia coli whole-cell catalysts containing these enzymes to enantioselectively dehydrate a wide array of racemic aldoximes, producing chiral nitrile compounds with high enantiomeric excess chemistryviews.org.
The advantages of biocatalytic nitrile synthesis include:
Cyanide-Free Route: It circumvents the use of highly toxic cyanide reagents, a significant drawback of many traditional nitrile synthesis methods chemistryviews.orgproquest.com.
Mild Reaction Conditions: Reactions proceed under ambient temperature and pressure, reducing energy consumption nih.govproquest.com.
High Selectivity: Enzymes can exhibit high chemo-, regio-, and enantioselectivity, leading to purer products chemistryviews.org.
Sustainability: It aligns with the principles of green chemistry by using renewable resources and generating less hazardous waste proquest.com.
This biocatalytic platform has shown potential to bridge the gap between the production of fine chemicals and pharmaceuticals and the synthesis of bulk and commodity chemicals researchgate.net.
Green Chemistry Principles in Aminonitrile Synthesis Research
The synthesis of aminonitriles is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. A major focus in this area is the development of alternatives to the classical Strecker reaction, which, despite its efficiency, traditionally uses highly toxic hydrogen cyanide nih.govderpharmachemica.comnih.gov.
Modern green approaches to aminonitrile synthesis include:
Use of Non-Toxic Cyanide Sources: Researchers have explored various cyanide surrogates to enhance safety. These include trimethylsilyl cyanide (TMSCN) and potassium hexacyanoferrate, which are easier to handle than hydrogen cyanide nih.govderpharmachemica.comrsc.org. One innovative approach uses α-amino acids as a source, which are converted to their corresponding nitriles through oxidative decarboxylation rsc.org.
Catalysis in Benign Solvents: A significant advancement is the use of water as a reaction solvent, which is non-toxic, non-flammable, and readily available nih.gov. Indium powder in water has been demonstrated as an efficient catalyst for the one-pot, three-component synthesis of α-aminonitriles from various amines, aldehydes, and TMSCN, producing excellent yields nih.govnih.govlongdom.org.
Solvent-Free Conditions: Some methods eliminate the need for a solvent altogether. For example, a procedure using an environmentally friendly catalyst, EPZG (FeCl₃ supported on clay), facilitates the three-component coupling of aldehydes, amines, and TMSCN at room temperature in high yields and short reaction times derpharmachemica.com.
Catalyst Recyclability: The development of recyclable catalysts is a cornerstone of green chemistry. The EPZG catalyst, for instance, was found to be efficient for at least five successive reaction cycles without a significant loss of activity derpharmachemica.com.
Table 2: Green Synthesis of α-Aminonitriles via Strecker Reaction
| Aldehyde | Amine | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Aniline | Indium | Water | 98 | nih.gov |
| 4-Chlorobenzaldehyde | Aniline | Indium | Water | 96 | nih.gov |
| 2-Furaldehyde | Benzylamine | Indium | Water | 94 | nih.gov |
| Benzaldehyde | Aniline | EPZG | None | 91 | derpharmachemica.com |
These environmentally benign procedures are applicable to a wide range of substrates and are pivotal for the synthesis of complex, biologically active molecules nih.govlongdom.org.
Mechanistic Investigations of 3 Propylamino Propionitrile Reactions
Hydrolysis Pathways of the Nitrile Moiety
The conversion of the nitrile group (-C≡N) in 3-(propylamino)propionitrile into a carboxylic acid is a fundamental transformation that can be achieved under acidic, basic, or enzymatic conditions. In both chemical methods, the reaction proceeds through an amide intermediate. jove.com
The mechanism involves an initial protonation of the nitrile's nitrogen atom. This step increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.orglibretexts.org A series of proton transfers follows, leading to the formation of a protonated amide, which then deprotonates to yield the intermediate, 3-(propylamino)propanamide (B1385159). libretexts.org Under the reaction conditions, the carbonyl oxygen of the amide is subsequently protonated, rendering the molecule susceptible to a second nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate. jove.com Finally, elimination of an ammonium (B1175870) ion and deprotonation yields the final product, 3-(propylamino)propanoic acid. jove.comorganicchemistrytutor.com
Table 1: Key Steps in Acid-Catalyzed Hydrolysis of this compound
| Step | Description | Intermediate Formed |
|---|---|---|
| 1 | Protonation of the nitrile nitrogen by an acid (e.g., H₃O⁺). | Protonated nitrile |
| 2 | Nucleophilic attack by a water molecule on the electrophilic nitrile carbon. | Iminol intermediate |
| 3 | Deprotonation and tautomerization. | Amide intermediate (3-(propylamino)propanamide) |
| 4 | Protonation of the amide's carbonyl oxygen. | Protonated amide |
| 5 | Nucleophilic attack by a second water molecule on the carbonyl carbon. | Tetrahedral intermediate |
| 6 | Elimination of an ammonium ion (NH₄⁺). | Carboxylic acid (3-(propylamino)propanoic acid) |
In the presence of a strong base like sodium hydroxide (B78521) (NaOH) and heat, this compound undergoes hydrolysis to form a carboxylate salt. commonorganicchemistry.comacademyart.edu Unlike the acid-catalyzed pathway, this mechanism is initiated by the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic nitrile carbon. jove.comchemistrysteps.com
This attack forms an intermediate with a negative charge on the nitrogen, which is then protonated by water to form an imidic acid. chemistrysteps.comlibretexts.org Tautomerization of the imidic acid yields the 3-(propylamino)propanamide intermediate. libretexts.org The hydrolysis then continues with the hydroxide ion attacking the carbonyl carbon of the amide. The subsequent collapse of the tetrahedral intermediate results in the elimination of an amide anion (⁻NH₂), which is a poor leaving group but is facilitated by the reaction conditions. The final products are the carboxylate salt of 3-(propylamino)propanoic acid and ammonia (B1221849). jove.com An acidic workup is required to protonate the carboxylate and obtain the neutral carboxylic acid. jove.com Under milder basic conditions, the reaction can sometimes be stopped at the amide stage. organicchemistrytutor.com
Table 2: Comparison of Acidic vs. Basic Hydrolysis Mechanisms
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
|---|---|---|
| Initiating Step | Protonation of the nitrile nitrogen. organicchemistrytutor.com | Nucleophilic attack by hydroxide ion. organicchemistrytutor.com |
| Nucleophile | Water (a weak nucleophile). libretexts.org | Hydroxide ion (a strong nucleophile). libretexts.org |
| Intermediate | Amide. chemistrysteps.com | Amide. chemistrysteps.com |
| Final Product (before workup) | Carboxylic acid and ammonium salt. chemguide.co.uk | Carboxylate salt and ammonia. academyart.edu |
| Requirement for Workup | None needed for the free carboxylic acid. | Acidification is required to form the free carboxylic acid. jove.com |
The biocatalytic hydrolysis of nitriles offers an alternative pathway that proceeds under mild conditions, such as neutral pH and room temperature. researchgate.net For a compound like this compound, two primary enzymatic routes are known for converting the nitrile group to a carboxylic acid. researchgate.netnih.gov
The first pathway involves a single enzyme, a nitrilase , which catalyzes the direct conversion of the nitrile to the corresponding carboxylic acid (3-(propylamino)propanoic acid) and ammonia, presumably through the addition of two water molecules in a single step. academyart.eduresearchgate.net
The second pathway is a two-step process involving two different enzymes. First, a nitrile hydratase converts the nitrile into the corresponding amide, 3-(propylamino)propanamide. researchgate.netnih.gov Subsequently, an amidase catalyzes the hydrolysis of the amide to produce the final carboxylic acid and ammonia. researchgate.netnih.gov These enzymatic methods are noted for their high specificity and can be advantageous in complex syntheses. researchgate.net
Reduction Processes of the Nitrile Functionality
The nitrile group of this compound can be reduced to a primary amine, yielding N¹-propylpropane-1,3-diamine. This transformation is most commonly achieved through catalytic hydrogenation.
Catalytic hydrogenation is an economical and widely used industrial method for the reduction of nitriles to primary amines. wikipedia.orgbme.hu The reaction involves treating this compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. studymind.co.uk Common catalysts for this process include Raney nickel, palladium, or platinum. wikipedia.org
The mechanism proceeds through the formation of an imine intermediate. The nitrile group first undergoes reduction to form a primary imine. This highly reactive imine intermediate is then rapidly hydrogenated to the corresponding primary amine. bme.hu
While the desired product of nitrile hydrogenation is often the primary amine, the high reactivity of the imine intermediate can lead to the formation of secondary and tertiary amine byproducts. wikipedia.orgbme.hu The control of selectivity is a critical challenge in this reaction. bme.hu
Primary Amine Formation : The direct hydrogenation of the intermediate imine yields the primary amine, N¹-propylpropane-1,3-diamine.
C₃H₇NHCH₂CH₂C≡N + 2 H₂ → C₃H₇NHCH₂CH₂CH₂NH₂
Secondary Amine Formation : The intermediate imine can also undergo a nucleophilic attack from a molecule of the already-formed primary amine product. This condensation reaction produces a new, more complex imine. Subsequent hydrogenation of this new imine results in the formation of a secondary amine byproduct. wikipedia.org
Tertiary Amine Formation : This process of imine formation and subsequent reduction can continue, potentially leading to the formation of tertiary amines. wikipedia.org
Several factors influence the product distribution, including the choice of catalyst, solvent, temperature, and hydrogen pressure. wikipedia.org The addition of ammonia to the reaction mixture is a common strategy used to suppress the formation of secondary and tertiary amines by favoring the hydrogenation of the primary imine intermediate. commonorganicchemistry.com
Table 3: Potential Products from the Catalytic Hydrogenation of this compound
| Product Type | Chemical Name | Formation Pathway |
|---|---|---|
| Primary Amine | N¹-propylpropane-1,3-diamine | Direct hydrogenation of the intermediate imine. |
| Secondary Amine | N,N'-dipropyl-N-(3-(propylamino)propyl)propane-1,3-diamine (example) | Reaction of the intermediate imine with the primary amine product, followed by hydrogenation. |
| Tertiary Amine | Complex tertiary amine structures | Further reaction of secondary amine products with the imine intermediate, followed by hydrogenation. |
Catalytic Hydrogenation Mechanisms Leading to Amines
Selectivity Control in Nitrile Hydrogenation
The catalytic hydrogenation of nitriles is a fundamental process for synthesizing amines, but controlling the selectivity of this reaction presents a significant challenge. bme.hu The hydrogenation of the nitrile group in a compound like this compound can lead to a mixture of primary, secondary, and tertiary amines through various reaction pathways. bme.huresearchgate.net The core of this issue lies in the reactivity of the imine intermediate (R-CH=NH) that is formed in the initial step of the reduction. researchgate.netresearchgate.net
The primary amine product can undergo a nucleophilic attack on the imine intermediate, forming a geminal diamine. researchgate.net This intermediate can then eliminate ammonia to produce a secondary imine, which upon further hydrogenation yields a secondary amine as a byproduct. researchgate.net Achieving high selectivity for the desired primary amine, N-propylpropane-1,3-diamine, from this compound requires careful control over reaction conditions, catalysts, and additives.
Several strategies have been developed to enhance the selectivity towards primary amines:
Use of Additives: The addition of bases such as sodium hydroxide (NaOH), lithium hydroxide (LiOH), or potassium hydroxide (KOH) can effectively suppress the formation of byproducts. bme.hu Similarly, conducting the reaction in the presence of ammonia is a common industrial practice. Ammonia shifts the reaction equilibrium, hindering the condensation reactions that lead to secondary and tertiary amines. bme.hu High primary amine selectivities have been reported using ammonia with Raney® nickel or rhodium catalysts. bme.hu
Catalyst Selection: The nature of the metal catalyst is a critical factor influencing the reaction rate and product distribution. bme.hu Cobalt-based catalysts, both in Raney-type and supported forms, are frequently used for nitrile hydrogenation. bme.huacs.org The crystal phase of the catalyst can also dictate selectivity; for example, hexagonal close-packed (hcp) cobalt nanoparticles have shown higher selectivity for primary amines compared to face-centered cubic (fcc) nanoparticles. acs.org Palladium catalysts are also effective, and their selectivity can be tuned. rsc.orgnih.gov For instance, modifying a Palladium/Silicon Carbide (Pd/SiC) catalyst with Nickel(II) oxide (NiO) nanodots has been shown to switch the product selectivity from primary to secondary amines. researchgate.net
Reaction Conditions: Parameters such as temperature and pressure play a crucial role. Lowering the reaction temperature can help suppress the side reactions that lead to the formation of secondary amines. researchgate.net
The following table summarizes the influence of different catalytic systems and additives on the selectivity of nitrile hydrogenation.
| Catalyst System | Additive(s) | Primary Amine Selectivity | Key Findings |
| Raney® Nickel / Rhodium | Ammonia | High | Ammonia suppresses the formation of secondary/tertiary amines. bme.hu |
| Palladium / Platinum | Ammonia | Low | Secondary/tertiary amines remain the main products even with ammonia. bme.hu |
| Ni–Co / Alumina | Potassium (K) | High (up to 99.9%) | K-modification reduces catalyst acidity, significantly increasing primary amine selectivity. bme.hu |
| Palladium / SiC | None | High (94%) | Catalyst exhibits high selectivity to primary amines under mild conditions. researchgate.net |
| NiO-modified Pd/SiC | None | Low (High for Secondary Amine) | NiO nanodots alter the reaction pathway, favoring secondary amine formation. researchgate.net |
| hcp Cobalt Nanoparticles | None | High | The crystal structure of the catalyst influences adsorption properties and promotes primary amine formation. acs.org |
Hydride-Mediated Reduction Mechanisms (e.g., LiAlH₄, DIBAL-H)
Hydride-based reducing agents offer an alternative to catalytic hydrogenation for the reduction of the nitrile group. The choice of reagent is critical as it determines the final product.
Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a potent reducing agent capable of reducing nitriles completely to primary amines. chemistrysteps.commasterorganicchemistry.com The reduction of the nitrile in this compound with LiAlH₄ would yield N-propylpropane-1,3-diamine. The mechanism involves a two-step nucleophilic addition of hydride ions (H⁻). masterorganicchemistry.comlibretexts.org
First Hydride Addition: A hydride ion attacks the electrophilic carbon of the C≡N triple bond. This initial addition forms an intermediate imine anion. chemistrysteps.commasterorganicchemistry.com
Second Hydride Addition: The C=N bond of the imine intermediate is still susceptible to nucleophilic attack. A second equivalent of hydride adds to the carbon, resulting in a dianion intermediate where the nitrogen atom bears two negative charges (stabilized by complexation with aluminum). masterorganicchemistry.comlibretexts.org
Workup: The reaction is quenched with an aqueous or acidic workup, which protonates the dianion to give the final primary amine product. chemistrysteps.com
Diisobutylaluminium Hydride (DIBAL-H): In contrast to LiAlH₄, DIBAL-H is a bulkier and less reactive reducing agent. chemistrysteps.commasterorganicchemistry.com This difference in reactivity allows for the partial reduction of nitriles to aldehydes, following hydrolysis. masterorganicchemistry.com
Single Hydride Addition: DIBAL-H delivers a single hydride ion to the nitrile carbon, forming an iminium anion intermediate. chemistrysteps.com Due to its steric bulk and lower reactivity, DIBAL-H is not powerful enough to perform the second hydride addition, especially at low temperatures. chemistrysteps.commasterorganicchemistry.com
Workup and Hydrolysis: When the reaction mixture is quenched with water, the imine intermediate is hydrolyzed. chemistrysteps.com This process yields an aldehyde as the final product.
The table below contrasts the outcomes of reducing a nitrile with LiAlH₄ and DIBAL-H.
| Reagent | Reactivity | Mechanism | Intermediate | Final Product (after workup) |
| LiAlH₄ | Strong | Double hydride addition | Imine anion, then dianion | Primary Amine |
| DIBAL-H | Milder, Bulky | Single hydride addition | Iminium anion | Aldehyde |
Reductive Decyanation Pathways, including α-Aminonitriles
Reductive decyanation is a process that involves the complete removal of the cyano group, replacing it with a hydrogen atom. While this reaction is most commonly discussed for α-aminonitriles, the underlying principles are relevant. nih.gov For an α-aminonitrile, this reaction converts it into a tertiary amine.
The key to this transformation is the formation of an iminium ion intermediate through the loss of a cyanide ion (CN⁻). nih.gov This intermediate is then reduced by a hydride source.
Hydride-Mediated Reductive Decyanation: Reagents like sodium borohydride (B1222165) (NaBH₄) are widely used for this purpose. nih.gov The proposed mechanism involves:
Formation of an Iminium Ion: The α-aminonitrile loses a cyanide ion, facilitated by the substrate's structure and reaction conditions, to form an electrophilic iminium cation. nih.gov
Hydride Reduction: A hydride donor, such as NaBH₄, attacks the iminium ion to deliver a hydride, yielding the final amine product. nih.gov The choice of reducing agent is crucial. A highly reactive hydride like LiAlH₄ can cause a competing reaction where the nitrile group itself is reduced to a primary amine, leading to the formation of diamines instead of decyanation. nih.gov
Catalytic Hydrogenation: This method can also achieve reductive decyanation. The reaction is believed to proceed via the reduction of an iminium ion intermediate formed on the catalyst surface. nih.gov
The following table outlines common methods for the reductive decyanation of α-aminonitriles.
| Method | Reagent(s) | Key Intermediate | Proposed Mechanism |
| Hydride Reduction | NaBH₄, NaBH₃CN | Iminium Ion | Loss of cyanide to form an iminium ion, followed by hydride reduction. nih.gov |
| Dissolving Metal Reduction | e.g., Sodium in liquid ammonia | Radical Anion | A two-electron transfer pathway. nih.govresearchgate.net |
| Catalytic Hydrogenation | H₂, Ni nanoparticles | Iminium Ion | Formation and subsequent reduction of an iminium ion intermediate. nih.gov |
Reactivity of the Secondary Amine Functionality in this compound
The secondary amine group in this compound imparts a distinct set of reactivities to the molecule, separate from the nitrile functionality.
Cyclization Reactions and Nitrogen Heterocycle Formation (from aminonitriles)
Aminonitriles are valuable precursors for the synthesis of nitrogen-containing heterocycles, often utilizing the reactivity of both the amine and nitrile groups. nih.gov The secondary amine in this compound can act as an internal nucleophile, attacking the electrophilic carbon of the nitrile group in an intramolecular fashion. This type of reaction, known as Thorpe-Ziegler cyclization, typically requires a strong base to deprotonate the α-carbon to the nitrile, initiating the cyclization. However, direct nucleophilic attack of the amine on the nitrile can also be promoted, leading to the formation of cyclic structures. For instance, α-aminonitriles can react with other bifunctional molecules like aminothiols to generate five- or six-membered heterocycles. mdpi.com In the case of this compound, an intramolecular cyclization would lead to a substituted piperidine (B6355638) ring, a common scaffold in medicinal chemistry.
Reactions with Organometallic Reagents (e.g., Grignard, organolithium)
When this compound is treated with strongly basic organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents, two distinct reactions can occur.
Acid-Base Reaction: The most immediate reaction involves the secondary amine. The N-H proton is acidic and will be readily deprotonated by the highly basic organometallic reagent. This consumes one equivalent of the reagent and forms a magnesium or lithium amide salt.
Nucleophilic Addition to the Nitrile: After the deprotonation of the amine, the organometallic reagent can act as a nucleophile and attack the electrophilic carbon of the nitrile group. masterorganicchemistry.comucalgary.ca This addition leads to the formation of an imine anion intermediate. libretexts.org Subsequent hydrolysis of this intermediate does not yield an amine but rather a ketone. masterorganicchemistry.comucalgary.ca The reaction halts after a single addition because the resulting negatively charged imine intermediate is not susceptible to a second nucleophilic attack. chemistrysteps.com
The table below details the typical reaction of a nitrile with a Grignard reagent.
| Step | Description | Intermediate/Product |
| 1 | Nucleophilic attack of the Grignard reagent on the nitrile carbon. | Imine salt (magnesium salt of an imine anion). ucalgary.ca |
| 2 | Aqueous acid workup (hydrolysis). | The imine salt is protonated to an imine, which is then hydrolyzed to a ketone. masterorganicchemistry.comucalgary.ca |
For this compound, the initial deprotonation of the amine must be considered before the subsequent addition to the nitrile.
Condensation Reactions with Carbonyl Compounds
Secondary amines, such as the one in this compound, undergo characteristic condensation reactions with carbonyl compounds like aldehydes and ketones. Unlike primary amines which form imines, secondary amines form enamines when there is an available α-hydrogen on the carbonyl compound. wikipedia.org
The mechanism proceeds as follows:
Nucleophilic Addition: The lone pair of electrons on the secondary amine nitrogen attacks the electrophilic carbonyl carbon. wikipedia.org
Carbinolamine Formation: A proton is transferred from the nitrogen to the oxygen, resulting in a neutral carbinolamine intermediate. wikipedia.org
Dehydration to Enamine: The carbinolamine is then dehydrated. Since the nitrogen atom has no protons to lose to form an iminium ion, a proton is removed from the adjacent carbon (the α-carbon). This leads to the formation of a C=C double bond and the elimination of a water molecule, yielding the enamine product. wikipedia.org
This reaction is a cornerstone of synthetic chemistry, notably in the Stork enamine synthesis, where enamines are used as nucleophilic intermediates for alkylation and acylation reactions. latech.edu
The following table illustrates the products formed from the reaction of a secondary amine with different carbonyl compounds.
| Carbonyl Compound | Has α-Hydrogen? | Product |
| Propanal | Yes | Enamine |
| 2-Butanone | Yes | Enamine (mixture of isomers possible) |
| Benzophenone | No | Reaction is generally unfavorable for enamine formation; may form an aminal or stall at the carbinolamine stage. wikipedia.org |
| Formaldehyde | No | Aminal wikipedia.org |
Reaction Intermediates and Transition States in Aminonitrile Transformations
The mechanistic pathways of reactions involving aminonitriles, such as this compound, are dictated by the formation of key reactive intermediates. The interplay between the amino and nitrile functionalities allows for the generation of distinct transient species, including iminium ions, carbanions (which serve as acyl anion equivalents), and ammonium ylides. Understanding the formation and subsequent reactions of these intermediates is crucial for elucidating the transformation mechanisms of this class of compounds.
Iminium Ion Formation and Trapping
Iminium ions are critical intermediates in both the synthesis and cleavage of α-aminonitriles. The formation of α-aminonitriles, famously achieved through the Strecker synthesis, involves the nucleophilic addition of cyanide to an imine or iminium ion, which is itself formed from the condensation of an amine and a carbonyl compound. organic-chemistry.orgmdpi.comlibretexts.org
Conversely, α-aminonitriles can undergo a retro-Strecker reaction, eliminating a cyanide ion to generate a stabilized iminium ion. thieme-connect.com This process is central to their reactivity, allowing the aminonitrile to act as a precursor to this electrophilic species. The formation of the iminium ion is a reversible process that begins with the protonation of the amine, followed by the loss of a leaving group (in this case, water during the forward reaction or cyanide in the reverse). masterorganicchemistry.comlibretexts.org The resulting iminium ion is a potent electrophile that can be "trapped" by a wide range of nucleophiles. libretexts.org
A notable example of this reactivity is the Bruylants reaction, which involves the metal-assisted elimination of cyanide from an α-aminonitrile. thieme-connect.com This elimination generates an iminium ion intermediate that is immediately trapped by an organometallic nucleophile, such as a Grignard reagent, leading to the formation of a new carbon-carbon bond and a substituted amine. thieme-connect.com
Mechanism of Iminium Ion Formation from an α-Aminonitrile:
Cyanide Elimination: The C-CN bond cleaves, often assisted by a Lewis acid or metal catalyst, releasing a cyanide anion.
Iminium Ion Generation: A planar, sp²-hybridized iminium cation is formed, where the positive charge is delocalized between the carbon and nitrogen atoms.
Nucleophilic Trapping: A nucleophile attacks the electrophilic carbon of the iminium ion, forming a new, more stable product. thieme-connect.com
Carbanion and Acyl Anion Equivalents
The hydrogen atom on the carbon bearing the nitrile and amino groups (the α-carbon) in α-aminonitriles is acidic. This acidity is due to the inductive electron-withdrawing effect of the nitrogen atom and the ability of the adjacent nitrile group to stabilize a negative charge through resonance. researchgate.netsiue.edu Consequently, treatment of an α-aminonitrile with a strong, non-nucleophilic base (such as lithium diisopropylamide, LDA) results in deprotonation and the formation of a nitrile-stabilized carbanion. thieme-connect.comuni-mainz.de
These deprotonated α-aminonitriles are highly versatile synthetic intermediates. thieme-connect.comuni-mainz.de They serve as synthetic equivalents of α-aminocarbanions, but more significantly, they function as masked acyl anions. thieme-connect.com An acyl anion is a carbanion that would be derived from the deprotonation of an aldehyde's formyl proton—a species that is not synthetically accessible. libretexts.org By using an α-aminonitrile, the normal electrophilic character of a carbonyl carbon is inverted (a concept known as "umpolung"), allowing it to react as a nucleophile. After the nitrile-stabilized carbanion has reacted with an electrophile, the aminonitrile moiety can be hydrolyzed to unveil a ketone, thus completing the formal acyl anion addition. thieme-connect.com
The table below summarizes the reactivity of these carbanionic intermediates with various electrophiles.
| Electrophile Type | Reaction | Resulting Product Class | Reference |
|---|---|---|---|
| Alkyl Halides | Alkylation | Substituted α-Aminonitriles | thieme-connect.com |
| Epoxides | Ring-Opening | γ-Hydroxy Aminonitriles | thieme-connect.com |
| Aldehydes/Ketones | 1,2-Addition | β-Hydroxy Aminonitriles | thieme-connect.com |
| Acyl Chlorides/Esters | Acylation | α-Cyano-β-ketoamines | thieme-connect.com |
| α,β-Unsaturated Systems | 1,4-Addition (Michael Addition) | δ-Functionalized Aminonitriles | thieme-connect.com |
Nitrile-Stabilized Ammonium Ylides
When the nitrogen atom of an α-aminonitrile is quaternized, for instance through alkylation, a quaternary ammonium salt is formed. Subsequent deprotonation of the α-carbon with a suitable base generates a nitrile-stabilized ammonium ylide. thieme-connect.comthieme-connect.com An ylide is a neutral molecule containing a formal negative charge on a carbon atom adjacent to a positively charged heteroatom, in this case, nitrogen.
The presence of the nitrile group is crucial for the stability and reactivity of these intermediates. thieme-connect.com It provides significant conjugative stabilization for the negative charge on the adjacent carbon, which facilitates the ylide's formation under milder conditions compared to non-stabilized ammonium ylides. thieme-connect.com This stabilization also enhances the chemoselectivity and regioselectivity of subsequent reactions by defining the site of deprotonation. thieme-connect.com
Nitrile-stabilized ammonium ylides are known to undergo characteristic sigmatropic rearrangements, which are valuable for constructing complex nitrogen-containing molecules. thieme-connect.comthieme-connect.com The two primary rearrangement pathways are the thieme-connect.comacs.org-Stevens rearrangement and the thieme-connect.comacs.org-Sommelet–Hauser rearrangement.
| Rearrangement Type | Description | Key Features | Reference |
|---|---|---|---|
| thieme-connect.comacs.org-Stevens Rearrangement | A thieme-connect.comacs.org-sigmatropic shift where an alkyl or benzyl (B1604629) group migrates from the ammonium nitrogen to the adjacent carbanionic carbon. | Forms a substituted α-aminonitrile; proceeds via a concerted or radical-pair mechanism. | thieme-connect.comacs.orgnih.gov |
| thieme-connect.comacs.org-Sommelet–Hauser Rearrangement | A thieme-connect.comacs.org-sigmatropic shift that occurs when a benzylic or allylic group is present on the nitrogen. The group migrates to a position ortho to the original attachment point on an aromatic ring. | A concerted, suprafacial-suprafacial process; formally transposes an aminoalkyl group. | thieme-connect.com |
These rearrangements provide powerful synthetic routes to substituted amines and nitrogen heterocycles, with the nitrile group serving as a versatile functional handle for further transformations. thieme-connect.comacs.org
Advanced Spectroscopic Characterization Techniques for 3 Propylamino Propionitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. For 3-(Propylamino)propionitrile, various NMR techniques are employed to assemble a complete picture of its atomic arrangement.
Proton (¹H) NMR Spectroscopy for Structural Elucidation
Proton (¹H) NMR spectroscopy provides critical information about the number, type, and connectivity of hydrogen atoms within the this compound molecule. The chemical shifts (δ) of the proton signals are indicative of their electronic environment, while the splitting patterns (multiplicity) reveal the number of neighboring protons.
A typical ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton groups. The protons of the propyl group would show characteristic signals for the methyl (CH₃), methylene (B1212753) (CH₂) adjacent to the nitrogen, and the central methylene group. The two methylene groups of the propionitrile (B127096) backbone would also produce unique signals. The integration of these signals provides a quantitative measure of the number of protons in each group, confirming the molecular structure.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂-CN | 2.5 - 2.8 | Triplet | ~ 7.0 |
| -NH-CH ₂-CH₂- | 2.6 - 2.9 | Triplet | ~ 7.0 |
| -NH- | 1.0 - 2.0 | Broad Singlet | - |
| -CH₂-CH ₂-CH₃ | 1.4 - 1.6 | Sextet | ~ 7.5 |
| -CH₂-CH₂-CH ₃ | 0.8 - 1.0 | Triplet | ~ 7.5 |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the concentration.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is highly sensitive to the carbon's hybridization and its bonding environment.
The spectrum would display signals for the nitrile carbon, the two methylene carbons of the propionitrile moiety, and the three distinct carbons of the propyl group. The position of the nitrile carbon signal is particularly characteristic, appearing significantly downfield due to the triple bond.
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
| -C N | 118 - 122 |
| -NH-C H₂-CH₂-CH₃ | 48 - 52 |
| -NH-CH₂-C H₂-CN | 45 - 49 |
| -C H₂-CN | 15 - 19 |
| -NH-CH₂-C H₂-CH₃ | 22 - 26 |
| -CH₂-CH₂-C H₃ | 10 - 14 |
Note: Chemical shifts are referenced to a standard and can vary based on experimental conditions.
Two-Dimensional NMR Techniques for Connectivity Assignments
To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are invaluable. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly useful.
A COSY spectrum would reveal correlations between coupled protons, for instance, showing the connectivity between the protons on adjacent carbons in the propyl and propionitrile chains. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). These 2D experiments provide a robust and detailed confirmation of the molecular structure of this compound.
Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, the gas chromatograph would first separate the compound from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).
The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (112.18 g/mol ). Furthermore, a characteristic fragmentation pattern would be observed. Common fragmentation pathways for aliphatic amines and nitriles would lead to the formation of specific fragment ions. For instance, alpha-cleavage adjacent to the nitrogen atom is a common fragmentation route for amines, which would result in the loss of an ethyl or propyl radical.
| m/z | Possible Fragment Ion | Fragment Structure |
| 112 | [M]⁺ | [C₆H₁₂N₂]⁺ |
| 83 | [M - C₂H₅]⁺ | [CH₂=N⁺H-CH₂CH₂CN] |
| 70 | [M - C₃H₆]⁺ | [H₂N⁺=CHCH₂CN] |
| 56 | [CH₂=N⁺H-CH₂CH₃] | [C₃H₈N]⁺ |
| 43 | [C₃H₇]⁺ | Propyl Cation |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound with a high degree of confidence.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For this compound, the IR spectrum provides distinct absorption bands corresponding to its key structural features: the secondary amine (N-H), the nitrile (C≡N), and the alkyl (C-H) groups. The gas-phase IR spectrum for this compound is available through the National Institute of Standards and Technology (NIST). nist.gov
The secondary amine group (R₂NH) is characterized by a single, weak to medium N-H stretching vibration, which typically appears in the 3350-3310 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com This single peak is a key differentiator from primary amines, which exhibit two N-H stretching bands. spectroscopyonline.comorgchemboulder.com Additionally, a broad N-H wagging absorption is expected for secondary amines in the 910-665 cm⁻¹ range. orgchemboulder.com
The nitrile functional group (C≡N) gives rise to a very characteristic, sharp, and intense absorption band. For saturated aliphatic nitriles, this C≡N stretching peak is found in the 2260-2240 cm⁻¹ range. spectroscopyonline.com The intensity of this peak is due to the large change in dipole moment during the stretching vibration of the polar carbon-nitrogen triple bond. spectroscopyonline.com Its unique position in a relatively uncongested region of the spectrum makes it an excellent diagnostic peak. spectroscopyonline.com
The propyl and ethyl chains of the molecule contribute to C-H stretching and bending vibrations. Saturated C-H stretching absorptions are observed between 3000 and 2800 cm⁻¹. spectroscopyonline.com The presence of both methyl (CH₃) and methylene (CH₂) groups will result in multiple peaks in this region, corresponding to symmetric and asymmetric stretching modes. spectroscopyonline.com Finally, the C-N single bond stretching vibration of the aliphatic amine is expected to produce a weak to medium band in the 1250-1020 cm⁻¹ region. orgchemboulder.comdocbrown.info
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak to Medium |
| Alkyl Chains | C-H Stretch | 3000 - 2800 | Medium to Strong |
| Nitrile | C≡N Stretch | 2260 - 2240 | Strong, Sharp |
| Alkyl Chains | C-H Bend | ~1470 - 1370 | Medium |
| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Medium to Weak |
| Secondary Amine | N-H Wag | 910 - 665 | Strong, Broad |
Chromatographic Separation and Analysis Methodologies
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, whether for monitoring its synthesis, assessing its purity, or detecting it in complex matrices.
Thin Layer Chromatography (TLC) is a rapid, inexpensive, and effective technique for monitoring the progress of chemical reactions. chemistryhall.com It is particularly well-suited for tracking the synthesis of this compound, which is commonly formed via the cyanoethylation of propylamine (B44156) with acrylonitrile (B1666552).
In this reaction, the starting materials (propylamine and acrylonitrile) have different polarities than the product, this compound. chemistryhall.com Propylamine, a primary amine, is more polar than the secondary amine product. This difference in polarity allows for their separation on a TLC plate, which typically consists of a silica (B1680970) gel stationary phase. chemistryhall.com By spotting the reaction mixture on the plate at different time intervals and eluting it with an appropriate mobile phase, one can visualize the consumption of the starting materials and the formation of the product. acs.org
A suitable mobile phase would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The optimal ratio (e.g., 1:1 hexane/EtOAc) is chosen to achieve good separation, where the starting materials and the product have retention factor (Rf) values ideally between 0.2 and 0.8. chemistryhall.com The spots can be visualized under UV light if the compounds are UV-active, or by staining with a developing agent like potassium permanganate (B83412) or ninhydrin, which reacts with amines to produce a colored spot. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared. acs.org
Gas Chromatography (GC) is a powerful technique for assessing the purity and performing quantitative analysis of volatile and thermally stable compounds like this compound. epa.gov When coupled with a detector, such as a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD), GC can provide high sensitivity and selectivity. An NPD is particularly advantageous for nitrogen-containing compounds. For definitive identification, a Mass Spectrometer (MS) is used as the detector (GC-MS). researchgate.net
For purity assessment, a sample of this compound is vaporized and swept by a carrier gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column walls. Any impurities, such as unreacted starting materials or side products, will likely have different retention times, appearing as separate peaks in the chromatogram. The area of each peak is proportional to the concentration of the corresponding component, allowing for the calculation of the purity percentage.
Table 2: Illustrative Gas Chromatography (GC) Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250 °C |
| Oven Program | Initial Temp: 80 °C, hold for 2 min; Ramp: 15 °C/min to 220 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
| Injection Volume | 1 µL (split or splitless mode) |
For the analysis of this compound in complex matrices, especially those containing non-volatile components or where the analyte is present at trace levels, High-Performance Liquid Chromatography (HPLC) is the preferred method. thermofisher.com The compound's polarity makes it suitable for reversed-phase HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase. sielc.com
A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid (0.1%) to improve peak shape and facilitate ionization for mass spectrometry detection. sielc.comwaters.com Detection can be achieved using a UV detector, but for higher selectivity and sensitivity in complex samples, coupling the HPLC system to a mass spectrometer (LC-MS) or a tandem mass spectrometer (LC-MS/MS) is superior. thermofisher.com
LC-MS/MS is particularly powerful for quantification in biological or environmental samples. It uses a specific ionization technique, such as electrospray ionization (ESI), to generate ions from the analyte as it elutes from the column. thermofisher.com These ions are then separated by mass-to-charge ratio, fragmented, and the resulting fragment ions are detected. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and allows for quantification at very low concentrations, minimizing interference from the sample matrix. waters.com
Table 3: Representative HPLC-MS/MS Parameters for this compound
| Parameter | Condition |
|---|---|
| HPLC System | UHPLC or HPLC system |
| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient from 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transition | Precursor Ion (MH⁺) → Product Ion (Specific fragment) |
Applications in Advanced Organic Synthesis and Material Precursors
3-(Propylamino)propionitrile as a Versatile Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis due to the presence of two reactive functional groups: a secondary amine and a nitrile. The secondary amine can act as a nucleophile, while the nitrile group can undergo a variety of transformations, including hydrolysis, reduction, and addition reactions. This dual reactivity allows for the construction of a wide range of more complex molecules.
The secondary amine moiety can participate in reactions such as N-alkylation, acylation, and condensation, allowing for the introduction of various substituents. The nitrile group, on the other hand, is a precursor to amines, carboxylic acids, amides, and ketones, making it a valuable functional handle for further molecular elaboration. The interplay between these two groups allows for sequential or one-pot reactions to build molecular complexity. For instance, the related compound 3-[2-cyanoethyl(propyl)amino]propanenitrile is noted for its use as a reagent in organic synthesis, particularly in the preparation of amides and amines, highlighting the synthetic potential of this class of compounds. sarchemlabs.com
Precursors for Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Aminonitriles, such as this compound, are valuable precursors for the synthesis of these ring systems.
While specific examples detailing the synthesis of pyridines directly from this compound are not prevalent in the literature, the general chemistry of aminonitriles suggests its potential as a precursor. The synthesis of substituted pyridines can be achieved through condensation reactions of various precursors. baranlab.orgorganic-chemistry.orgekb.egekb.eg For example, derivatives of 3-oxo-alkanenitriles can react with dimethylformamide dimethyl acetal (B89532) to form enaminonitriles, which can then cyclize to form substituted pyridines.
Piperidines, the saturated analogues of pyridines, are also important structural motifs. researchgate.netniscpr.res.inorganic-chemistry.orgnih.govdtic.mil The reduction of a pyridine (B92270) ring is a common method for piperidine (B6355638) synthesis. dtic.mil Alternatively, intramolecular cyclization reactions of appropriately functionalized amines can lead to the formation of the piperidine ring. niscpr.res.inorganic-chemistry.org The catalytic hydrogenation of pyridine itself is a convenient method for the preparation of piperidine. dtic.mil Given that this compound contains a nitrogen atom and a carbon chain, it could potentially be elaborated into a precursor suitable for piperidine synthesis through intramolecular cyclization, although specific methodologies have not been detailed.
Role in the Synthesis of Substituted Amines and Diamines
One of the most direct applications of this compound is in the synthesis of substituted amines and diamines. rsc.orgnih.govrsc.org The catalytic reduction of the nitrile group is a well-established transformation that yields a primary amine.
Hydrogenation of this compound would yield N-propylpropane-1,3-diamine. This reaction is analogous to the synthesis of N,N-diethyl-1,3-diaminopropane from 3-(N,N-diethylamino)propionitrile using a Raney nickel or cobalt catalyst. Similarly, the continuous hydrogenation of dimethylaminopropionitrile is used to produce N,N-dimethyl-1,3-propanediamine. google.com
The following table provides examples of catalyst systems used in the hydrogenation of related aminonitriles to produce the corresponding diamines.
| Catalyst System | Substrate | Product | Reference |
| Raney Nickel | 3-(Diethylamino)propionitrile | N,N-Diethyl-1,3-diaminopropane | |
| Raney Nickel | 3-(Dimethylamino)propionitrile | N,N-Dimethyl-1,3-propanediamine | google.com |
The secondary amine of this compound can also be further functionalized. For example, reaction with acrylonitrile (B1666552) can lead to bis-cyanoethylation, and subsequent reduction would yield a polyamine.
Precursors for Alpha-Amino Acids and Peptides (via broader aminonitrile chemistry)
The chemistry of aminonitriles is fundamental to the Strecker synthesis of amino acids, one of the primary methods for their preparation. This process involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding α-amino acid. While this compound is a β-aminonitrile and not a direct precursor to α-amino acids via the classical Strecker pathway, the broader field of aminonitrile chemistry is central to prebiotic and synthetic peptide chemistry. For example, α-aminonitriles can react with aminothiols to form heterocyclic intermediates that hydrolyze to dipeptides.
Utility in Polymer Science: Monomers for Polyamides
Polyamides are a major class of engineering thermoplastics, characterized by the repeating amide linkage (-CO-NH-). They are typically synthesized from the condensation of a diamine with a diacid or a diacyl chloride, or the ring-opening polymerization of lactams.
For this compound to be a monomer for polyamides, it would need to be converted into a molecule with two functional groups capable of forming amide bonds, such as a diamine or an amino acid. As discussed previously, the reduction of the nitrile group in this compound yields N-propylpropane-1,3-diamine. This resulting diamine could then be used as a monomer in a polycondensation reaction with a dicarboxylic acid to form a polyamide.
The general scheme for this would be:
Reduction: this compound → N-propylpropane-1,3-diamine
Polycondensation: n N-propylpropane-1,3-diamine + n diacid → Polyamide + 2n H₂O
While this synthetic route is chemically plausible, there is no specific information in the reviewed literature detailing the use of this compound as a monomer precursor for the synthesis of polyamides. The properties of the resulting polyamide would depend on the specific diacid used in the polymerization.
Masked Iminium Ion Equivalents in Synthesis
The concept of a masked iminium ion equivalent involves the generation of a species that behaves as an electrophilic iminium ion precursor. Typically, in the context of α-aminonitriles, deprotonation at the α-carbon followed by elimination of the cyanide group can lead to the formation of an iminium ion. However, for a β-aminonitrile such as this compound, the generation of a traditional iminium ion at the adjacent carbon is not a direct pathway.
Instead, synthetic strategies could potentially involve multi-step sequences. For instance, functional group manipulation of the propionitrile (B127096) moiety could transform it into a precursor that, upon activation, reveals an iminium ion equivalent. Research in related areas suggests that N-substituted β-aminonitriles can serve as building blocks for various nitrogen-containing heterocycles. These transformations, while not proceeding through a direct masked iminium ion mechanism in the classical sense, highlight the versatility of the β-amino nitrile scaffold in constructing complex nitrogenous compounds.
Further investigation into the oxidation of the amino group or activation of the nitrile could unveil pathways where this compound or its derivatives function as precursors to electrophilic nitrogen-containing intermediates, akin to iminium ions.
Acyl Anion Equivalents and Umpolung Chemistry Applications
The core principle of umpolung chemistry is the reversal of the normal polarity of a functional group. An acyl anion equivalent is a synthon that allows for the carbon of a carbonyl group to act as a nucleophile. This is a powerful strategy for the formation of carbon-carbon bonds that are otherwise challenging to construct.
For α-aminonitriles, deprotonation at the carbon atom bearing both the amino and nitrile groups generates a stabilized carbanion. This carbanion can then react with various electrophiles, effectively serving as an acyl anion equivalent after subsequent hydrolysis of the nitrile and amino functionalities to a carbonyl group.
In the case of this compound, the acidic protons are located on the carbon α to the nitrile group (C2) and the carbon α to the amino group (C3). Deprotonation at the C2 position would generate an α-cyano carbanion. This nucleophilic species can participate in reactions with electrophiles such as aldehydes, ketones, and alkyl halides. The resulting product, after reaction and subsequent transformation of the nitrile group (e.g., hydrolysis to a carboxylic acid or reduction to an amine), would represent a formal umpolung of the original propionitrile functionality.
The stability and reactivity of the α-cyano carbanion generated from this compound would be influenced by the nature of the base used for deprotonation and the reaction conditions. The presence of the β-amino group could also play a role in coordinating with metal cations or influencing the stereochemical outcome of the reaction.
Table of Reaction Parameters for Acyl Anion Equivalent Strategies
| Electrophile | Base | Solvent | Temperature (°C) | Product Type |
| Benzaldehyde | LDA | THF | -78 to rt | β-Hydroxy-γ-aminonitrile |
| Cyclohexanone | n-BuLi | Hexane (B92381)/THF | -78 to rt | α-(1-Hydroxycyclohexyl)-β-aminopropionitrile |
| Benzyl (B1604629) bromide | NaH | DMF | 0 to rt | α-Benzyl-β-aminopropionitrile |
This table represents hypothetical reaction conditions based on the known reactivity of α-cyano carbanions and is intended to illustrate the potential synthetic applications of this compound as an acyl anion equivalent.
Mechanistic Aspects of Biological Interactions of Aminonitriles
Enzyme Inhibition Mechanism Studies
Detailed mechanistic studies elucidating the inhibitory action of 3-(Propylamino)propionitrile on the following enzymes and receptors could not be found in the current body of scientific literature. The subsequent sections reflect this absence of specific data.
There is no available research that specifically details the ligand interactions of this compound with G Protein-Coupled Receptors (GPCRs). The binding affinity, potential agonistic or antagonistic effects, and the specific signal transduction pathways that might be modulated by this compound have not been documented.
Scientific literature does not provide information on the mechanisms of kinase inhibition by this compound. There are no studies that characterize its interaction with the ATP-binding site or allosteric sites of any kinase, nor is there data on its potential to modulate phosphorylation cascades.
No studies have been published that describe the mechanism of protease inhibition by this compound, including its potential effects on Cathepsin K. The mode of interaction with the active site of proteases, whether it acts as a competitive, non-competitive, or uncompetitive inhibitor, remains uninvestigated.
The potential for this compound to act as a topoisomerase inhibitor has not been explored in published research. There is no information regarding its ability to interfere with the DNA cleavage and re-ligation cycle of topoisomerase enzymes.
There is a lack of data on the inhibition of human Carbonic Anhydrase II (hCA II) by this compound. Mechanistic studies that would detail its interaction with the zinc ion in the active site or other key residues of hCA II are not available.
The inhibitory effects of this compound on Xanthine Oxidase have not been documented. Research detailing its mechanism of action, including whether it acts as a competitive or non-competitive inhibitor of this enzyme, is not present in the available scientific literature.
Antimicrobial Action Mechanisms (as reported for aminonitriles)
Aminonitriles have demonstrated a broad spectrum of antimicrobial activity, encompassing bacteria, fungi, and protozoa. lupinepublishers.com Their mechanisms of action are varied and appear to be dependent on the specific structure of the aminonitrile and the target microorganism.
One of the primary reported mechanisms is enzyme inhibition . Certain aminonitriles have been found to act as inhibitors of crucial microbial enzymes. For instance, in the protozoan Trypanosoma cruzi, the causative agent of Chagas disease, specific aminonitrile compounds have been observed to irreversibly inhibit the enzyme cruzipain. lupinepublishers.com This cysteine protease is essential for the parasite's survival and replication, and its inhibition leads to a significant reduction in parasitemia. lupinepublishers.com
Another proposed mechanism relates to the role of aminonitriles as structural analogs of microbial metabolic intermediates. As derivatives of amino acids, it is suggested that they may interfere with biosynthetic pathways essential for microbial survival. nih.gov For example, they may act as antagonists in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By mimicking the structure of D-alanine, an essential building block of peptidoglycan, they could potentially inhibit enzymes like alanine (B10760859) racemase and D-Ala-D-Ala ligase, thereby compromising cell wall integrity and leading to bacterial death.
Furthermore, aminonitriles serve as important precursors in the synthesis of other established antimicrobial agents. lupinepublishers.com Notably, they are key building blocks for quinolone antibiotics, which function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes necessary for DNA replication, repair, and recombination. lupinepublishers.comnih.gov This role as a synthetic intermediate highlights their foundational importance in the development of antimicrobial drugs.
| Mechanism | Description | Target Organism Example | Affected Process |
| Enzyme Inhibition | Irreversible binding to and inactivation of essential microbial enzymes. | Trypanosoma cruzi | Cruzipain activity, parasite survival. lupinepublishers.com |
| Metabolic Interference | Acting as structural analogs to disrupt biosynthetic pathways. | Bacteria | Peptidoglycan synthesis, cell wall formation. nih.gov |
| Synthetic Precursor | Serving as a chemical foundation for other classes of antibiotics. | Bacteria | DNA replication and repair (via quinolones). lupinepublishers.com |
Antitumor Activity Mechanisms (as reported for aminonitriles)
The antitumor potential of aminonitriles has been attributed to several distinct molecular mechanisms that can lead to the inhibition of cancer cell growth and induction of cell death. mdpi.comresearchgate.net
A significant mechanism is the induction of apoptosis , or programmed cell death. Studies on certain synthetic aminopyrrolic compounds, which share structural features with aminonitriles, have shown they can trigger apoptosis in cancer cells. nih.govnih.gov This process is initiated by the binding of these compounds to mannose-containing glycans on the cancer cell surface. nih.gov This interaction activates a signaling cascade involving JNK activation, the translocation of the pro-apoptotic protein Bax to the mitochondria, and the subsequent release of cytochrome c into the cytosol, ultimately leading to caspase-dependent cell death. nih.gov
Activation of the Aryl Hydrocarbon Receptor (AhR) pathway is another identified mechanism. researchgate.net Specific amino alcohol acrylonitriles have been found to act as agonists for the AhR, a ligand-activated transcription factor. dntb.gov.ua The activation of AhR signaling has been shown to suppress the proliferation of certain cancer cells, such as in breast and colon cancer cell lines. researchgate.net
Some aminonitriles exert their effects through direct cytotoxicity . researchgate.netpharmacyscijournal.com Derivatives of natural products like renieramycins, which contain an aminonitrile core, have demonstrated considerable cytotoxic activity against a range of tumor cell lines. researchgate.netpharmacyscijournal.com In some cases, these compounds have shown a degree of selectivity, proving more toxic to malignant cells than to healthy fibroblast cells. pharmacyscijournal.com
Furthermore, interference with the cell cycle is a common antitumor mechanism that may be relevant to aminonitriles. The withdrawal of specific amino acids, the building blocks of aminonitriles, can lead to cell cycle arrest . nih.govnih.gov This arrest is often mediated by the modulation of key cell cycle regulators, such as the cyclin-dependent kinase inhibitors p21 and p27, and the activator cyclin D1. nih.govnih.gov By analogy, aminonitriles could potentially disrupt amino acid sensing pathways and induce a halt in cell proliferation at critical checkpoints, preventing tumor growth. wikipedia.orgyoutube.com
Finally, the inhibition of enzymes essential for DNA maintenance, such as topoisomerases , is a well-established anticancer strategy. longdom.org While many studies focus on bacterial topoisomerases, some novel inhibitors have also shown activity against human topoisomerase II-alpha (TOP2α). nih.gov Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks, which can trigger apoptosis and prevent cancer cell division. longdom.org
| Mechanism | Description | Key Molecular Events | Cellular Outcome |
| Induction of Apoptosis | Triggering programmed cell death via cell surface receptor binding. | JNK activation, Bax translocation, cytochrome c release. nih.gov | Caspase-dependent cell death. nih.gov |
| AhR Pathway Activation | Acting as a ligand to activate the Aryl Hydrocarbon Receptor. | Modulation of gene transcription. dntb.gov.ua | Suppression of cell proliferation. researchgate.net |
| Direct Cytotoxicity | Directly killing cancer cells. | Not fully elucidated, but observed in various cell lines. pharmacyscijournal.com | Cell death. |
| Cell Cycle Arrest | Halting the progression of the cell division cycle. | Potential modulation of p21, p27, and cyclin D1. nih.govnih.gov | Inhibition of proliferation. |
| Topoisomerase Inhibition | Inhibiting enzymes that manage DNA topology. | Induction of DNA double-strand breaks. longdom.org | Apoptosis and prevention of cell division. |
Future Research Directions and Emerging Areas in 3 Propylamino Propionitrile Chemistry
Development of Novel and Sustainable Synthetic Routes
The primary synthesis of 3-(Propylamino)propionitrile is achieved via the aza-Michael addition of propylamine (B44156) to acrylonitrile (B1666552). wikipedia.org While effective, future research will likely focus on aligning this synthesis with the principles of green chemistry. ijsdr.org Emerging strategies aim to minimize waste, reduce energy consumption, and eliminate hazardous solvents.
Key areas for development include:
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate aza-Michael additions, often leading to higher yields in significantly shorter reaction times compared to conventional heating. researchgate.netdntb.gov.ua Future work could optimize microwave parameters for the synthesis of this compound, potentially under solvent-free conditions. researchgate.net
Solvent-Free and Aqueous Conditions: Conducting reactions "neat" (without a solvent) or in water are cornerstones of sustainable chemistry. um.edu.mt Research into catalyst systems that are effective in aqueous media, such as certain quaternary ammonium (B1175870) salts or metal catalysts like indium powder, could provide environmentally benign pathways to this compound and its derivatives. ijsdr.orgnih.gov
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields, safety, and scalability. Adapting the synthesis of this compound to a flow process could enable more efficient and automated production.
| Methodology | Potential Advantages | Key Research Focus | Relevant Catalyst Types |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. researchgate.netdntb.gov.ua | Optimization of power, temperature, and reaction time; development of solvent-free protocols. | Basic catalysts, supported catalysts. |
| Aqueous Synthesis | Eliminates hazardous organic solvents, low cost, improved safety. nih.gov | Identification of water-tolerant catalysts, managing reactant solubility. | Indium powder, quaternary ammonium salts. ijsdr.orgnih.gov |
| Solvent-Free Synthesis | Minimal waste, high atom economy, simplified purification. um.edu.mtorganic-chemistry.org | Ensuring efficient mixing and heat transfer, catalyst selection. | Heterogeneous catalysts, organocatalysts. |
| Flow Chemistry | Enhanced safety and control, easy scalability, potential for automation. | Reactor design, optimization of flow rates and residence times. | Immobilized or homogeneous catalysts. |
Advanced Mechanistic Elucidation via In Situ Spectroscopic Techniques
A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product selectivity. The aza-Michael addition, while well-known, involves intermediates and transition states that can be influenced by catalysts, solvents, and reactant structure. Future research can employ advanced in situ spectroscopic methods to probe the reaction dynamics of this compound synthesis in real-time.
Techniques such as in situ Fourier-transform infrared (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can monitor the concentration of reactants, intermediates, and products throughout the reaction. This data allows for the determination of reaction kinetics and the identification of transient species, providing a more complete picture of the reaction pathway. acs.org For instance, these techniques could clarify the role of a catalyst in activating the acrylonitrile substrate or the propylamine nucleophile, and detail the proton transfer steps involved in the formation of the final product.
Rational Design of Derivatives with Tuned Reactivity Profiles
This compound serves as a scaffold that can be systematically modified to create a library of derivatives with tailored properties. The rational design of these derivatives involves altering the N-propyl group to modulate the compound's electronic and steric characteristics.
Future research in this area would focus on:
Varying Steric Hindrance: Replacing the propyl group with bulkier substituents (e.g., isopropyl, tert-butyl) or less hindered groups (e.g., ethyl, methyl) would directly impact the nucleophilicity of the nitrogen atom and its accessibility in subsequent reactions.
Modulating Electronic Effects: Introducing electron-withdrawing or electron-donating groups onto the alkyl chain (or replacing it with an aryl group) can fine-tune the basicity (pKa) of the amine. This, in turn, affects its reactivity as a nucleophile or base.
Enhancing Functionality: Incorporating other functional groups into the N-substituent, such as hydroxyls, ethers, or esters, can create multifunctional building blocks for more complex synthetic targets or introduce specific intermolecular interactions.
This approach allows for the creation of derivatives with predictable reactivity, solubility, and potential for specific molecular recognition, which is particularly relevant for applications in medicinal chemistry and materials science. nih.gov
Computational Predictions for Molecular Design and Reaction Optimization
Computational chemistry has become an indispensable tool for modern chemical research. mit.edu For this compound, computational modeling offers a predictive framework to guide experimental work, saving time and resources.
Emerging areas of computational investigation include:
Reaction Pathway Modeling: Using methods like Density Functional Theory (DFT), researchers can model the entire reaction coordinate for the synthesis of this compound. acs.orgauburn.edu This allows for the calculation of activation energies for competing pathways and the characterization of transition state structures, providing insights into the factors that control reaction outcomes.
Catalyst Screening: Computational models can be used to screen virtual libraries of potential catalysts, predicting their efficacy for the aza-Michael addition before any experimental work is undertaken. This accelerates the discovery of more efficient and selective catalytic systems.
Property Prediction for Derivatives: Quantitative Structure-Activity Relationship (QSAR) and other modeling techniques can predict the physicochemical properties (e.g., solubility, lipophilicity) and potential biological activity of novel derivatives. nih.gov This aids in the rational design process by prioritizing candidates with the most promising profiles for synthesis and testing.
| Computational Method | Research Application | Predicted Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Mechanistic studies of synthesis. acs.org | Transition state energies, reaction kinetics, thermodynamic stability. |
| Molecular Dynamics (MD) | Solvent effects and conformational analysis. | Solvation structures, diffusion coefficients, conformational preferences. |
| QSAR/Machine Learning | Rational design of derivatives. | Biological activity, toxicity, pharmacokinetic properties (ADME). nih.gov |
| Virtual Catalyst Screening | Discovery of new catalytic systems. | Catalytic activity and selectivity. |
Exploration of New Catalytic Systems and Methodologies
While the cyanoethylation of amines can sometimes proceed without a catalyst, the development of novel catalytic systems is key to achieving higher efficiency, selectivity, and sustainability. asianpubs.orgorganicreactions.org Future research will likely move beyond traditional base catalysis to explore more sophisticated and environmentally friendly options.
Promising catalytic avenues include:
Organocatalysis: Small organic molecules, such as thioureas or chiral amines, can effectively catalyze Michael additions. mdpi.com These catalysts are often metal-free, less toxic, and can be designed to induce stereoselectivity, an important consideration for pharmaceutical applications.
Heterogeneous Catalysis: Supporting catalysts on solid materials (e.g., silica (B1680970), polymers, nanoparticles) facilitates their separation from the reaction mixture, allowing for easy recycling and reuse. ijsdr.org Developing a robust heterogeneous catalyst for this compound synthesis would be a significant step towards a more sustainable industrial process.
Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild aqueous conditions. While not yet applied to this specific molecule, the exploration of enzymes (e.g., transaminases or novel engineered biocatalysts) for C-N bond formation represents a frontier in green chemistry.
Expanded Applications as Precursors for Complex Chemical Structures
The true potential of this compound lies in its utility as a versatile building block. The presence of both a nucleophilic amine and an electrophilic nitrile (which can be transformed into other groups) allows for a diverse range of subsequent reactions.
Future applications as a precursor could include:
Synthesis of Diamines: The reduction of the nitrile group to a primary amine would yield N-propylpropane-1,3-diamine. This diamine can serve as a monomer for polyamide synthesis or as a ligand for metal complexes.
Heterocyclic Chemistry: Aminonitriles are valuable precursors for the synthesis of nitrogen-containing heterocycles, which form the core of many pharmaceuticals. uni-mainz.descispace.comresearchgate.net this compound could be used in cyclization reactions to form substituted pyridines, pyrimidines, or imidazoles.
Peptidomimetic Scaffolds: The corresponding amino acid, β-aminobutyric acid, can be derived from the hydrolysis of the nitrile group. This β-amino acid can be incorporated into peptide chains to create peptidomimetics with altered conformations and improved stability against enzymatic degradation. mmsl.cz
Detailed Investigation of Biological Target Modulation Mechanisms
Many small molecules containing nitrile groups exhibit potent biological activity, often acting as enzyme inhibitors. nih.gov The nitrile group can act as a "warhead," forming a reversible or irreversible covalent bond with active site residues (like cysteine or serine) in enzymes such as proteases. nih.gov
A significant future research direction is the exploration of the biological potential of this compound and its derivatives. This would involve:
Screening: Testing a library of rationally designed derivatives against a panel of biological targets, such as proteases, kinases, or other enzymes implicated in disease.
Hit-to-Lead Optimization: Modifying the structure of initial "hits" to improve potency, selectivity, and pharmacokinetic properties.
Mechanism of Action Studies: Once a potent lead compound is identified, detailed biochemical and structural studies (e.g., X-ray crystallography) would be conducted to elucidate its precise mechanism of interaction with the biological target. This would involve confirming how the molecule binds and whether the nitrile group plays a key role in the inhibitory mechanism. nih.gov
This systematic approach could uncover novel therapeutic agents for a range of diseases, leveraging the unique chemical properties of the aminonitrile scaffold.
Q & A
Q. What are the recommended methods for synthesizing 3-(Propylamino)propionitrile in laboratory settings?
A common approach involves nucleophilic substitution reactions. For example, propionitrile derivatives can be synthesized by reacting acrylonitrile with primary amines (e.g., propylamine) under controlled conditions. Ethanol or aqueous solutions at low temperatures (0–5°C) with catalytic bases like piperidine are often employed to optimize reaction rates and minimize side products . Purification typically involves distillation or column chromatography to isolate the product.
Q. How should researchers handle and store this compound safely?
Based on safety data for structurally similar nitriles (e.g., 3-(Benzylamino)propionitrile), strict precautions are necessary:
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm amine and nitrile group positions.
- FT-IR for identifying functional groups (e.g., C≡N stretch ~2240 cm⁻¹).
- Mass spectrometry (EI or ESI) to verify molecular weight (e.g., C₆H₁₂N₂, MW 112.18 g/mol) .
- Elemental analysis to validate purity.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Systematic optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .
- Temperature control : Lower temperatures (e.g., 0°C) reduce side reactions like polymerization.
- Catalyst screening : Piperidine or triethylamine can accelerate nucleophilic substitution, but stoichiometry must be calibrated to avoid excess base degradation .
- Kinetic monitoring : Use in-situ FT-IR or HPLC to track reaction progress and adjust parameters in real time.
Q. What are the toxicological implications of this compound in biological studies?
While direct data on this compound is limited, structurally related nitriles (e.g., 3-(Methylnitrosamino)propionitrile) are known carcinogens. Researchers should:
Q. How can researchers resolve contradictions in regioselectivity data during the synthesis of propionitrile derivatives?
Contradictions often arise from competing reaction pathways. To address this:
- Perform computational modeling (DFT calculations) to predict thermodynamic favorability of intermediates.
- Use isotopic labeling (e.g., ¹⁵N-amine) to trace reaction mechanisms.
- Compare kinetic data under varying conditions (e.g., pH, solvent polarity) to identify dominant pathways .
Methodological Considerations
- Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook for consistency .
- Ethical Compliance : Document safety protocols and obtain ethics approvals for biological studies, as per guidelines for hazardous chemical research .
- Contradiction Analysis : Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypothesis-driven investigations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
